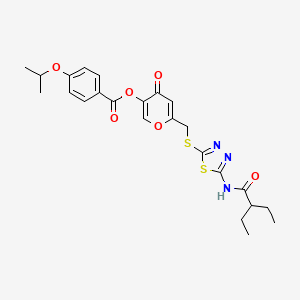![molecular formula C7H10N2O2 B2576162 [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol CAS No. 2247104-10-3](/img/structure/B2576162.png)
[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2247104-10-3 . Its IUPAC name is (1-(5-aminoisoxazol-3-yl)cyclopropyl)methanol . The compound has a molecular weight of 154.17 .
Synthesis Analysis
The synthesis of oxazolines, which is the core structure of this compound, has been extensively studied . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The InChI code of the compound is 1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 . This indicates that the compound has a cyclopropyl group attached to a methanol group, and an oxazole ring with an amino group at the 5-position .
Applications De Recherche Scientifique
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) discusses a tris(triazolyl)methanol ligand which forms a complex with CuCl. This complex is an efficient catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction useful in synthesizing various organic compounds (Ozcubukcu et al., 2009).
Synthesis of Pyrrolo[3,4-b]pyridin-5-one
Janvier et al. (2002) describe a novel synthesis method for 5-aminooxazole, leading to the formation of pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a multicomponent reaction and represents a new scaffold-generating reaction (Janvier et al., 2002).
Palladium-Catalyzed Decarboxylative Cyclopropanation
Shintani et al. (2011) report a palladium-catalyzed decarboxylative cyclopropanation process. This method results in the formation of oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity, demonstrating a novel approach to synthesizing such compounds (Shintani et al., 2011).
Synthesis of Cyclodepsipeptides
Bughin et al. (2007) developed a method for synthesizing cyclodepsipeptides incorporating a sugar amino acid (alcohol). This involves a three-component reaction leading to the formation of 5-aminooxazole, which is then used for macrocyclization to produce cyclic sugar amino acids (Bughin et al., 2007).
Synthesis of 2,3-Dihydroquinazolin-4(1H)-one
Liu et al. (2021) discuss an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one. Methanol is used as a C1 source for cyclizing with 2-aminobenzamides, showcasing an efficient method for producing N-heterocycles (Liu et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Oxazole derivatives, which [1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol is a part of, have been found to interact with a wide spectrum of biological targets . For instance, some oxazole derivatives have been evaluated for their antagonistic activity on the prostacyclin (IP) receptor .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOHNDAXQGSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)



![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)





![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)
![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)
